4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde
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Overview
Description
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 3-(propan-2-yl)-1H-pyrazole with benzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution can be carried out using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzoic acid.
Reduction: 4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzyl alcohol.
Substitution: Various substituted pyrazole derivatives, depending on the substituent introduced.
Scientific Research Applications
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function .
Comparison with Similar Compounds
Similar Compounds
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Propan-2-yl)-1H-pyrazole: Lacks the benzaldehyde moiety.
Uniqueness
4-[3-(Propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3-propan-2-ylpyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)13-7-8-15(14-13)12-5-3-11(9-16)4-6-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGMTYDZDERFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249939-76-1 |
Source
|
Record name | 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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